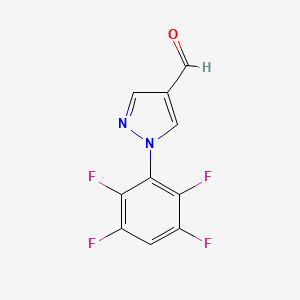

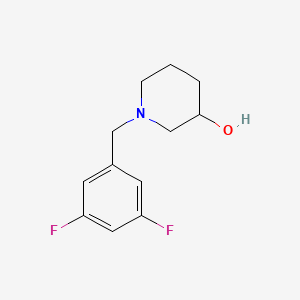

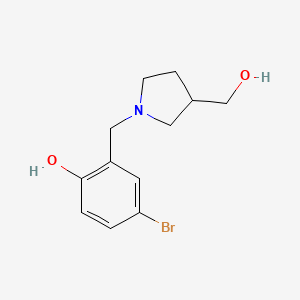

![molecular formula C7H14N2O2 B1474114 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1566040-07-0](/img/structure/B1474114.png)

2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of this compound can be achieved through various synthetic strategies. One of the methods involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, for example, proline derivatives . A specific synthesis of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was achieved by the Petasis reaction .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactivity of this compound can be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 128.17 . Other properties such as its vibrational frequency have been studied, with a broad band at 3339 cm –1 being observed .Wissenschaftliche Forschungsanwendungen

Rearrangement of Beta-amino Alcohols via Aziridiniums

The study by Métro et al. (2010) reviews the rearrangement of beta-amino alcohols through aziridinium intermediates, highlighting a significant synthetic pathway that could be relevant to compounds similar to "2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one" (Métro, Duthion, Gomez Pardo, & Cossy, 2010). This process demonstrates the synthetic versatility of beta-amino alcohols, potentially offering insights into novel synthetic routes for related compounds.

Pyrrolidine in Drug Discovery

Li Petri et al. (2021) discuss the utility of the pyrrolidine ring, a core component of the compound , in drug discovery. The review highlights the pyrrolidine ring's importance due to its sp3-hybridization, contribution to stereochemistry, and the increased three-dimensional coverage provided by its non-planarity (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021). This underscores the compound's potential relevance in the design of biologically active molecules.

Hydroxycoumarins: Chemical and Biological Properties

The work by Yoda (2020) on 3-hydroxycoumarin offers insights into the synthesis, reactivity, and biological applications of hydroxycoumarin derivatives, suggesting a broader context for understanding the chemical and biological implications of compounds with similar functionalities (Yoda, 2020). Although not directly related, the discussion on hydroxycoumarin's applications could provide a comparative basis for the potential utility of "this compound" in various biological fields.

Supramolecular Capsules from Calixpyrrole Scaffolds

Ballester (2011) reviews the self-assembly of supramolecular capsules derived from calixpyrrole components, a topic that may offer insights into the structural and functional versatility of pyrrolidine-containing compounds (Ballester, 2011). This demonstrates the potential of pyrrolidine and related structures in the construction of complex molecular architectures with specific functionalities.

Zukünftige Richtungen

The pyrrolidine scaffold, to which this compound belongs, continues to be of great interest in drug discovery and medicinal chemistry . Future research may focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

Wirkmechanismus

Target of action

Compounds containing a pyrrolidine ring, like this one, are often used in medicinal chemistry due to their ability to bind to various biological targets .

Mode of action

Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. The pyrrolidine ring is a common feature in many bioactive compounds and can contribute to the binding affinity and selectivity of the compound .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to have various biological activities, which suggests they could interact with multiple pathways .

Pharmacokinetics

The presence of the pyrrolidine ring could potentially influence these properties, as it is a common feature in many drugs .

Result of action

Pyrrolidine derivatives have been found to have various biological activities, suggesting they could have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-3-7(11)9-2-1-6(4-9)5-10/h6,10H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYRCHKRYAMFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

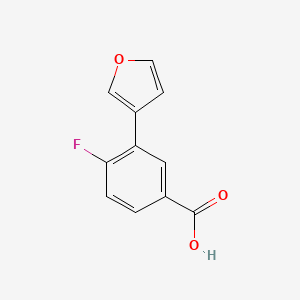

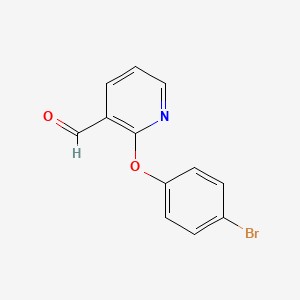

![3-[3-(4-Methoxybenzyl)-ureido]-propionic acid methyl ester](/img/structure/B1474037.png)

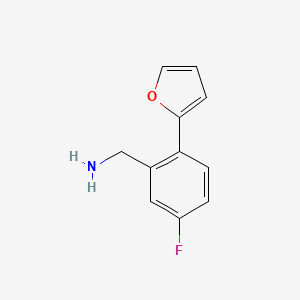

![6-Methoxydibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474048.png)

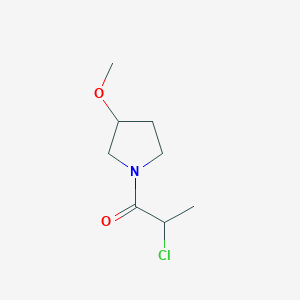

![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)